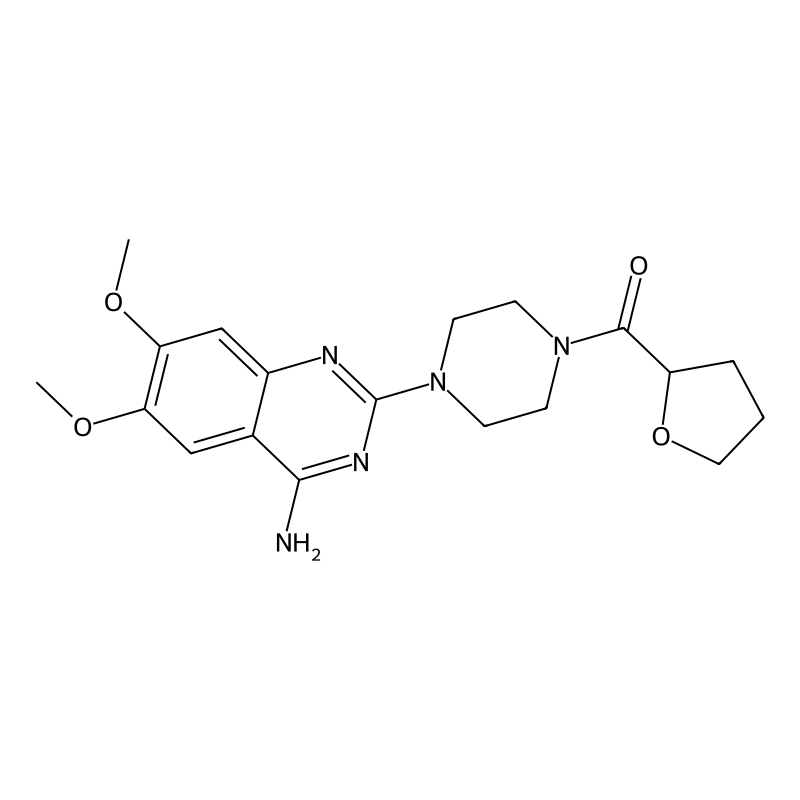

Terazosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Terazosin is a medication primarily used for the treatment of benign prostatic hyperplasia (BPH) and essential hypertension. It belongs to a class of drugs known as selective alpha-1 adrenergic receptor antagonists. By blocking these receptors, terazosin causes relaxation of vascular smooth muscle, leading to decreased blood pressure and improved urinary flow in patients with BPH . The compound was patented in 1975 and has been in clinical use since 1985, marketed under various trade names including Hytrin and Zayasel .

Terazosin works by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This relaxation of smooth muscle allows for easier urine flow and improves symptoms associated with BPH.

In the case of hypertension, Terazosin relaxes blood vessel walls by blocking alpha-1 receptors, leading to a decrease in blood pressure [].

Terazosin is generally well-tolerated, but some potential side effects include dizziness, lightheadedness, and fatigue, especially upon initial use.

Safety Precautions:

- Terazosin can cause a sudden drop in blood pressure, particularly when standing up quickly (orthostatic hypotension). It's recommended to take the first dose at bedtime to minimize this risk.

- Terazosin may interact with other medications, so it's crucial to inform your doctor about all medications you're taking.

Data on Toxicity:

- The median lethal dose (LD50) in rats is reported to be 1320 mg/kg.

Terazosin, a long-acting, selective alpha-1 adrenergic receptor antagonist, is primarily used for the management and treatment of benign prostatic hyperplasia (BPH) []. Extensive scientific research supports its efficacy and safety in this application. Here's a breakdown:

Efficacy:

- Randomized controlled trials: Numerous studies have demonstrated Terazosin's effectiveness in improving BPH symptoms like urinary flow rate, urgency, and nocturia compared to placebo [, , ]. These studies also reported sustained improvement over long-term use (up to 42 months) [].

Mechanism of Action:

- Alpha-1 receptor antagonism: Terazosin blocks the alpha-1 adrenergic receptors in the prostate, causing smooth muscle relaxation and improving urine flow through the urethra, which is narrowed by the enlarged prostate in BPH patients [].

Safety:

- Long-term studies: Research suggests Terazosin is well-tolerated with a good safety profile for long-term use [, ]. However, potential side effects like dizziness and postural hypotension necessitate careful monitoring [].

Additional Research:

While BPH is the primary established use, Terazosin is currently being explored for other potential applications in ongoing scientific research:

- Medical expulsive therapy for ureteral stones: Studies are investigating the use of Terazosin alongside other medications to help expel small kidney stones lodged in the ureter [].

- Management of nightmares in PTSD: Preliminary research suggests Terazosin may be beneficial in reducing nightmares associated with post-traumatic stress disorder (PTSD) [].

Terazosin's chemical structure allows it to undergo specific reactions, particularly in its synthesis. It is synthesized through the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate then undergoes direct alkylation with 2-chloro-6,7-dimethoxyquinazolin-4-amine . The resulting compound exhibits significant pharmacological activity due to its ability to selectively inhibit alpha-1 adrenergic receptors.

Key Reactions in Synthesis:- Piperazine + 2-Furoyl Chloride → Intermediate Compound

- Intermediate + Catalytic Hydrogenation → Modified Intermediate

- Modified Intermediate + 2-Chloro-6,7-Dimethoxyquinazolin-4-Amine → Terazosin

Terazosin acts primarily as a selective antagonist at alpha-1 adrenergic receptors, which are involved in various physiological processes including vascular tone and urinary function. Its mechanism of action involves:

- Vasodilation: Reducing peripheral vascular resistance and lowering blood pressure.

- Smooth Muscle Relaxation: Alleviating urinary obstruction by relaxing smooth muscles in the prostate and bladder neck .

The drug has also been noted for potential neuroprotective effects, particularly in motor neuron diseases, although this area requires further research .

The synthesis of terazosin can be summarized as follows:

- Formation of an Intermediate: Piperazine reacts with 2-furoyl chloride.

- Hydrogenation: The furan ring is hydrogenated to yield a modified intermediate.

- Alkylation: This intermediate is then alkylated with a specific quinazoline derivative to produce terazosin.

Terazosin is primarily used in:

- Benign Prostatic Hyperplasia: It helps alleviate urinary symptoms associated with prostate enlargement.

- Essential Hypertension: Although not the first-line treatment, it is effective in managing high blood pressure.

- Nephrolithiasis: Some studies suggest its utility in facilitating the passage of kidney stones by relaxing ureteral smooth muscle .

Terazosin shares similarities with other alpha-1 adrenergic antagonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Terazosin | Selective alpha-1 antagonist | BPH, hypertension | Long half-life (~12 hours) |

| Prazosin | Selective alpha-1 antagonist | Hypertension | Shorter half-life (~2-3 hours) |

| Doxazosin | Selective alpha-1 antagonist | BPH, hypertension | Extended-release formulation |

| Alfuzosin | Selective alpha-1 antagonist | BPH | Less systemic blood pressure effect |

| Tamsulosin | Selective alpha-1A antagonist | BPH | More uroselective; fewer cardiovascular effects |

Uniqueness of Terazosin

Terazosin's long half-life allows for once-daily dosing, making it convenient for patients. Additionally, its dual action on both hypertension and urinary symptoms distinguishes it from other medications that may target only one condition .

The systematic name for terazosin is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine . This nomenclature reflects its quinazoline core substituted with methoxy groups at positions 6 and 7, a piperazine ring at position 2, and a tetrahydrofuran-2-carbonyl moiety.

Molecular Formula and Weight

Terazosin has the molecular formula C₁₉H₂₅N₅O₄, with a molecular weight of 387.43 g/mol . Its hydrochloride dihydrate form (commonly used in pharmaceuticals) has the formula C₁₉H₂₅N₅O₄·HCl·2H₂O and a molecular weight of 459.93 g/mol .

CAS Registry Numbers

Chemical Names and Systematic Nomenclature

Terazosin is a quinazoline derivative compound with well-established systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines [1] [10]. The primary International Union of Pure and Applied Chemistry name for terazosin is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine [10] [11]. An alternative International Union of Pure and Applied Chemistry nomenclature designation is 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine [1] [2].

The systematic chemical name according to piperazine nomenclature conventions is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine [1] [7]. Additional systematic names include 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinylmethanone [9] [12] and piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- [1] [7].

International Nonproprietary Names and Regulatory Designations

Terazosin holds International Nonproprietary Name status with designation number 4843 [11] [17]. The compound is recognized under multiple international nomenclature systems including Terazosine in International Nonproprietary Name-French, Terazosinum in International Nonproprietary Name-Latin, and Terazosina in International Nonproprietary Name-Spanish [1] [7] [10].

The United States Adopted Name for this compound is terazosin [10] [23], which aligns with the British Approved Name designation [10] [23]. The Japanese Accepted Name follows the same nomenclature as terazosin [8] [5]. These standardized names facilitate international pharmaceutical communication and regulatory processes [10] [11].

Chemical Registry Numbers and Database Identifiers

The Chemical Abstract Service registry number for terazosin is 63590-64-7 [1] [2] [3]. This unique identifier serves as the primary reference for chemical databases and regulatory documentation [3] [24]. The compound's PubChem Compound Identifier is 5401 [1] [7] [11], while the ChemSpider identification number is 5208 [9].

Additional significant database identifiers include ChEMBL Ligand identifier CHEMBL611 [10] [11] and DrugBank accession number DB01162 [6] [10]. The United Nations Identification Number assigned to terazosin is 8L5014XET7 [1] [3] [7], which also serves as the Food and Drug Administration Unique Ingredient Identifier [3] [10].

Molecular Formula and Structural Identifiers

The molecular formula of terazosin is C19H25N5O4 [1] [2] [3], representing a molecular weight of 387.43 grams per mole [2] [9] [24]. The compound's International Chemical Identifier is InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) [2] [10] [12].

The International Chemical Identifier Key for terazosin is VCKUSRYTPJJLNI-UHFFFAOYSA-N [2] [10] [11]. This standardized identifier enables precise chemical structure verification across international databases [11] [13]. The Simplified Molecular-Input Line-Entry System notation is COC1=C(OC)C=C2C(N)=NC(=NC2=C1)N1CCN(CC1)C(=O)C1CCCO1 [10] [15], with the canonical Simplified Molecular-Input Line-Entry System being COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC [15].

Hydrochloride Salt Identification

The hydrochloride salt form of terazosin has distinct identification parameters [4] [6] [22]. The anhydrous terazosin hydrochloride carries Chemical Abstract Service number 63074-08-8 [6] [22], while the dihydrate form is registered as 70024-40-7 [4] [5] [16]. The molecular formula for terazosin hydrochloride is C19H26ClN5O4 with a molecular weight of 423.89 grams per mole [6] [22].

Terazosin hydrochloride dihydrate has the molecular formula C19H25N5O4·HCl·2H2O and a molecular weight of 459.93 grams per mole [4] [5] [8]. The United Nations Identification Number for terazosin hydrochloride is 8QOP8Z9955 [6] [22], while the dihydrate form has the identifier D32S14F082 [20] [33].

Physical and Chemical Properties Data

| Property | Value | Reference |

|---|---|---|

| Physical State | White to off-white crystalline powder | [3] [24] [29] |

| Melting Point | 281-283°C | [3] [24] [30] |

| Boiling Point | 664.5°C at 760 mmHg (predicted) | [3] [24] |

| Density | 1.332 g/cm³ (predicted) | [3] [24] [26] |

| Flash Point | 355.7°C | [3] [24] |

| pKa | 7.1 (at 25°C in 0.1N sodium hydroxide) | [3] |

| Log P (octanol-water) | 1.64 | [24] |

| Polar Surface Area | 103.04 Ų | [24] |

| Water Solubility | 30.6 mg/L at 22.5°C | [3] [15] |

Solubility Profile

Terazosin exhibits variable solubility characteristics across different solvents [3] [15] [29]. In aqueous systems, the compound demonstrates limited solubility with 30.6 milligrams per liter at 22.5 degrees Celsius [3] [15]. Enhanced aqueous solubility is achieved through salt formation, with terazosin hydrochloride showing solubility of 19.60-20.40 milligrams per milliliter in water, yielding clear, colorless to faint yellow solutions [29].

Organic solvent solubility varies significantly [15] [29]. Methanol provides good solubility at 20 milligrams per milliliter, producing clear, colorless solutions [29]. Ethanol solubility is more limited at 4 milligrams per milliliter [29]. Dimethyl sulfoxide demonstrates excellent solubility characteristics, with concentrations of 38.7 milligrams per milliliter achievable with gentle warming, and up to 55 milligrams per milliliter under sonication conditions [15] [26].

Structural Features and Chemical Classification

Terazosin belongs to the chemical class of quinazolines and represents an N-arylpiperazine compound [10] [36]. The molecular structure incorporates four distinct ring systems: a quinazoline core consisting of fused benzene and pyrimidine rings, a saturated piperazine ring, and a tetrahydrofuran ring [36] [37]. The quinazoline core contains 6,7-dimethoxy substituents and a 4-amino group [37] [34].

The piperazine ring system connects the quinazoline core to the tetrahydrofuran-2-carbonyl moiety through amide linkage [30] [36]. This structural arrangement positions the piperazine ring and tetrahydrofuran carboxamide group at the entrance to the active binding pocket in target proteins [36]. The compound exhibits no chiral centers in its base form, though stereoisomeric forms such as (R)-terazosin have been synthesized for research purposes [14] [26].

Terazosin maintains comprehensive registration across major chemical and pharmaceutical databases [10] [11] [17]. The European Pharmacopoeia designation is Y0000621 for terazosin hydrochloride dihydrate Chemical Reference Standard [16]. The Drug and Therapeutic Committee Substance Identification Number is DTXSID3023639 [1] [12].

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for terazosin is 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine [1] [2]. This systematic name precisely describes the molecular structure, indicating the presence of two methoxy groups at positions 6 and 7 of the quinazoline ring system, a piperazine moiety, and a tetrahydrofuran carbonyl group.

Chemical Formula

The molecular formula for terazosin is C₁₉H₂₅N₅O₄ [1] [3] [4] [5]. This formula indicates that the compound contains:

- 19 carbon atoms

- 25 hydrogen atoms

- 5 nitrogen atoms

- 4 oxygen atoms

The percent composition by element is as follows [4]:

- Carbon: 58.90%

- Hydrogen: 6.50%

- Nitrogen: 18.08%

- Oxygen: 16.52%

Registry Numbers and Identifiers

CAS Registry Number

The Chemical Abstracts Service (CAS) registry number for terazosin base is 63590-64-7 [1] [3] [4] [5] [2]. This unique identifier is universally recognized for the compound.

Database Identifiers

Terazosin is catalogued in multiple chemical databases with the following identifiers:

| Database | Identifier |

|---|---|

| PubChem CID | 5401 [3] |

| ChemSpider ID | 5208 [1] |

| UNII | 8L5014XET7 [3] [6] |

| CHEBI | 9445 [3] |

| DTXSID | DTXSID3023639 [3] |

| Beilstein | 719452 [1] |

| MDL Number | MFCD00072144 [7] |

InChI and SMILES Identifiers

The International Chemical Identifier (InChI) for terazosin is [5] [8]:

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)

The InChI Key is VCKUSRYTPJJLNI-UHFFFAOYSA-N [6] [7].

The Simplified Molecular Input Line Entry System (SMILES) notation is [7] [9]:

COc1cc2c(cc1OC)nc(nc2N)N3CCN(CC3)C(=O)C4CCCO4

Molecular Structure and Weight

Molecular Weight

The molecular weight of terazosin is 387.43 g/mol [1] [3] [4] [5] [7]. The monoisotopic mass is 387.190654 g/mol [1].

Structural Description

Terazosin is a quinazoline derivative characterized by a complex heterocyclic structure [10] [11]. The molecule contains:

- A quinazoline core ring system with methoxy substituents at positions 6 and 7

- A piperazine ring connected to the quinazoline moiety

- A tetrahydrofuran carbonyl group attached to the piperazine ring

The structural formula shows terazosin as an alpha-1-selective adrenoceptor blocking agent [10] [11]. The compound differs from related molecules like prazosin by containing a tetrahydrofuran unit at the amide linkage instead of a furan unit [12].

Physical Properties

Terazosin exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Appearance | White to off-white powder [7] |

| Melting Point | 281-283°C [7] |

| Boiling Point | 664.5 ± 65.0°C (predicted) [7] |

| Density | 1.332 ± 0.06 g/cm³ (predicted) [7] |

| Water Solubility | 30.6 mg/L at 22.5°C [7] |

| pKa | 7.1 (0.1N NaOH at 25°C) [7] |

| Storage Temperature | -20°C Freezer [7] |

Related Chemical Forms

Terazosin exists in multiple chemical forms with different registry numbers:

| Form | Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Terazosin (base) | C₁₉H₂₅N₅O₄ | 387.43 g/mol | 63590-64-7 |

| Terazosin hydrochloride | C₁₉H₂₆ClN₅O₄ | 423.89 g/mol | 63074-08-8 [13] [14] |

| Terazosin hydrochloride dihydrate | C₁₉H₃₀ClN₅O₆ | 459.92 g/mol | 70024-40-7 [15] [16] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

273 °C

UNII

Related CAS

70024-40-7 (mono-hydrochloride, dihydrate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Approximately 10% of the oral dose is excreted unchanged in the urine and approximately 20% is excreted in the feces. 40% of the total dose is eliminated in urine and 60% of the total dose is eliminated in the feces.

25L to 30L.

Plasma clearance is 80mL/min and renal clearance is 10mL/min.

Metabolism Metabolites

Hepatic. One of the four metabolites identified (piperazine derivative of terazosin) has antihypertensive activity. Route of Elimination: Approximately 10% of an orally administered dose is excreted as parent drug in the urine and approximately 20% is excreted in the feces. Half Life: 12 hours

Wikipedia

Phosphinate

Biological Half Life

Use Classification

Dates

Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Loke Meng Ong, Ru Shing Ng, Hong Chin Wee, Kok Khiang PehPMID: 33429127 DOI: 10.1016/j.jchromb.2020.122517

Abstract

A simple, fast and sensitive LC-MS/MS method was developed to quantify terazosin in human plasma. The mobile phase consisted of acetonitrile-0.1% (v/v) formic acid (70:30, v/v). Prazosin was used as internal standard (IS). As deproteinization agent, acetonitrile produced a clean sample. A higher response intensity with more symmetrical peak was obtained using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) compared with Kinetex XB-C18 (100 × 2.1 mm, 2.6 µm) column. The response of terazosin and IS were approximately two times in citrate phosphate dextrose (CPD) plasma compared with dipotassium ethylenediaminetetraacetic acid (KEDTA) plasma. Plasma calibration curve was linear from 1.0 to 100.0 ng/mL, with coefficient of determination r

≥ 0.99. The within-run and between-run precision values (CV, %) were <5.2% and <7.8%, while accuracy values were 102.8-112.7% and 103.4-112.2%. The extended run accuracy was 98.6-102.8% and precision (CV, %) 4.3-10.4%. The recovery of analyte was >98% and IS >94%. Terazosin in plasma kept at benchtop was stable for 24 h, in autosampler tray for 48 h, in instrumentation room for 48 h, for 7 freeze-thaw cycles and in freezer for 140 days. Terazosin and IS stock standard solutions were stable for 140 days at room temperature and in the chiller. The high throughput method was successfully utilized to measure 935 samples in a bioequivalence study of terazosin.

Vasoactive Effects of Acute Ergot Exposure in Sheep

Rossalin Yonpiam, Jair Gobbet, Ashok Jadhav, Kaushik Desai, Barry Blakley, Ahmad Al-DissiPMID: 33924041 DOI: 10.3390/toxins13040291

Abstract

Ergotism is a common and increasing problem in Saskatchewan's livestock. Chronic exposure to low concentrations of ergot alkaloids is known to cause severe arterial vasoconstriction and gangrene through the activation of adrenergic and serotonergic receptors on vascular smooth muscles. The acute vascular effects of a single oral dose with high-level exposure to ergot alkaloids remain unknown and are examined in this study. This study had two main objectives; the first was to evaluate the role of α-adrenergic receptors in mediating the acute vasocontractile response after single-dose exposure in sheep. The second was to examine whether terazosin (TE) could abolish the vascular contractile effects of ergot alkaloids. Twelve adult female sheep were randomly placed into control and exposure groups (

= 6/group). Ergot sclerotia were collected and finely ground. The concentrations of six ergot alkaloids (ergocornine, ergocristine, ergocryptine, ergometrine, ergosine, and ergotamine) were determined using HPLC/MS at Prairie Diagnostic Services Inc., (Saskatoon, SK, Canada). Each ewe within the treatment group received a single oral treatment of ground ergot sclerotia at a dose of 600 µg/kg BW (total ergot) while each ewe in the control group received water. Animals were euthanized 12 h after the treatment, and the pedal artery (dorsal metatarsal III artery) from the left hind limb from each animal was carefully dissected and mounted in an isolated tissue bath. The vascular contractile response to phenylephrine (PE) (α

-adrenergic agonist) was compared between the two groups before and after TE (α

-adrenergic antagonist) treatment. Acute exposure to ergot alkaloids resulted in a 38% increase in vascular sensitivity to PE compared to control (Ctl EC

= 1.74 × 10

M; Exp EC

= 1.079 × 10

M,

= 0.046). TE treatment resulted in a significant dose-dependent increase in EC

in both exposure and control groups (

< 0.05 for all treatments). Surprisingly, TE effect was significantly more pronounced in the ergot exposed group compared to the control group at two of the three concentrations of TE (TE 30 nM,

= 0.36; TE 100 nM,

< 0.001; TE 300 nM,

< 0.001). Similar to chronic exposure, acute exposure to ergot alkaloids results in increased vascular sensitivity to PE. TE is a more potent dose-dependent antagonist for the PE contractile response in sheep exposed to ergot compared to the control group. This study may indicate that the dry gangrene seen in sheep, and likely other species, might be related to the activation of α

-adrenergic receptor. This effect may be reversed using TE, especially at early stages of the disease before cell death occurs. This study may also indicate that acute-single dose exposure scenario may be useful in the study of vascular effects of ergot alkaloids.

Terazosin reduces steroidogenic factor 1 and upregulates heat shock protein 90 expression in LH-induced bovine ovarian theca cells

Zi-Run Tang, Shou-Long Deng, Zheng-Xing Lian, Kun YuPMID: 33352221 DOI: 10.1016/j.freeradbiomed.2020.12.016

Abstract

Hyperthecosis syndrome is a common endocrine system metabolic disorder in women of childbearing age. The main symptoms are elevated androgen levels, abnormal ovulation, and excessive oxidative stress. Currently, there is no effective treatment for hyperthecosis syndrome. α(1)-adrenergic receptor (ADRA1) is involved in the metabolic pathway of ovarian steroid hormone. This study studied the mechanism of the ADRA1 inhibitor terazosin in the LH-induced bovine theca cells in vitro. We found that terazosin regulates the expression of steroidogenic factor 1 (SF1) and downstream genes through the ERK1/2 pathway, reducing androgen content. Terazosin promotes the expression of HSP90 and reduces the activity of iNOS. In addition, Terazosin up-regulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream gene γ-GCS, which improves the ability of theca cells to resist oxidative stress. This study provides a reference for the treatment of human hyperthecosis syndrome.Determination of terazosin in the presence of prazosin: Different state-of-the-art machine learning algorithms with UV spectroscopy

Ahmed M Ibrahim, Hassan A M Hendawy, Wafaa S Hassan, Abdalla Shalaby, Manal S ElMasryPMID: 32305835 DOI: 10.1016/j.saa.2020.118349

Abstract

Counterfeit drugs have adverse effects on public health; chromatographic methods can be used but they are costly. In this study, we developed cost-effective and environmentally friendly methodology for the analysis of terazosin HCl (TZ) in the presence prazosin hydrochloride (PZ) using UV spectroscopy in conjunction with machine learning (ML) models. Variable selection algorithms were applied to select most informative spectral variables. Thirty-five ML models were assessed and their performances were compared. The models covered a wide range of prediction mechanisms, such as tree-based, linear, self-organizing maps, neural network, Gaussian process, boosting, bagging, Bayesian models, kernel methods, and quantile regression. The values of the root mean square error (RMSE), coefficient of determination (R), and absolute mean error (MAE) were obtained for the evaluation of the developed models. According to the results of these performance indices, linear model showed the highest prediction capacity among all other models. RMSE, R

and MAE values of (0.159, 0.997 and 0.131) and (0.196, 0.99 and 0.161) were obtained for train and test datasets, respectively. The predictive models in this study can be useful for the researchers who are interested to work on the determination of active ingredients in pharmaceutical dosage forms in the presence of interference using UV spectroscopy; therefore, it was used to determine TZ without interference of PZ.

Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns

Dániel Enesei, Imre Kapui, Szabolcs Fekete, Róbert KormányPMID: 32460215 DOI: 10.1016/j.jpba.2020.113371

Abstract

This work was motivated by the demand of European Directorate for the Quality of Medicines and HealthCare (EDQM). A new liquid chromatographic (LC) method was developed for terazosin impurity profiling to replace the old European Pharmacopoeia (Ph. Eur.) method. This new method is published as part of the new Ph. Eur. monograph proposal of terazosin in Pharmeuropa issue 32.2. The aim of the method renewal was to cut the analysis time from 90 min (2 × 45 min) down to below 20 min. The Ph. Eur. monograph method is based on two different chromatographic separations to analyze the specified impurities of terazosin. The reason for the two methods is that two of the impurities are not sufficiently retained in reversed phase (RP) conditions, not even with 100% water as eluent. Therefore, next to RP, an ion-pair (IP) chromatographic method has to be applied to analyze those two impurities. With our new proposed method it was possible to appropriately increase the retention of the two critical compounds using alternative stationary phases (instead of a C18 phase which is suggested by the Ph. Eur. method). Applying a pentafluoro-phenyl (PFP) stationary phase, it was feasible to separate and adequately retain all the impurities. The detection wavelength was also changed compared to the Ph. Eur. method and is now appropriate for the detection and quantification of all impurities using perchloric acid in the mobile phase at low pH. Another goal of the present study was to develop a generic workflow and to evaluate the chromatographic resolution in a wide range of method variables and suggest some replacement columns for terazosin impurity profiling. Retention modeling was applied to study the chromatographic behavior of the compounds of interest and visualize resolution for the different columns, where a given criterion is fulfilled. A zone (set of chromatographic conditions) of a robust space could be then quickly identified by the overlay of the individual response surfaces (resolution maps). It was also demonstrated that two columns from different providers (Kinetex F5 and SpeedCore PFP) can be used as replacement columns, providing sufficient resolution at the same working point and a high degree of robustness.Kidney, Cardiac, and Safety Outcomes Associated With α-Blockers in Patients With CKD: A Population-Based Cohort Study

Gregory L Hundemer, Greg A Knoll, William Petrcich, Swapnil Hiremath, Marcel Ruzicka, Kevin D Burns, Cedric Edwards, Ann Bugeja, Emily Rhodes, Manish M SoodPMID: 32920153 DOI: 10.1053/j.ajkd.2020.07.018

Abstract

Alpha-blockers (ABs) are commonly prescribed for control of resistant or refractory hypertension in patients with and without chronic kidney disease (CKD). The association between AB use and kidney, cardiac, mortality, and safety-related outcomes in CKD remains unknown.Population-based retrospective cohort study.

Ontario (Canada) residents 66 years and older treated for hypertension in 2007 to 2015 without a prior prescription for an AB.

New use of an AB versus new use of a non-AB blood pressure (BP)-lowering medication.

30% or greater estimated glomerular filtration rate (eGFR) decline; dialysis initiation or kidney transplantation (kidney replacement therapy); composite of acute myocardial infarction, coronary revascularization, congestive heart failure, or atrial fibrillation; safety (hypotension, syncope, falls, and fractures) events; and mortality.

New users of ABs (doxazosin, terazosin, and prazosin) were matched to new users of non-ABs by a high dimensional propensity score. Cox proportional hazards and Fine and Gray models were used to examine the association of AB use with kidney, cardiac, mortality, and safety outcomes. Interactions by eGFR categories (≥90, 60-89, 30-59, and<30mL/min/1.73m

) were explored.

Among 381,120 eligible individuals, 16,088 were dispensed ABs and matched 1:1 to non-AB users. AB use was associated with higher risk for≥30% eGFR decline (HR, 1.14; 95% CI, 1.08-1.21) and need for kidney replacement therapy (HR, 1.28; 95% CI, 1.13-1.44). eGFR level did not modify these associations, P interaction=0.3and 0.3, respectively. Conversely, AB use was associated with lower risk for cardiac events, which was also consistent across eGFR categories (HR, 0.92; 95% CI, 0.89-0.95; P interaction=0.1). AB use was also associated with lower mortality risk, but only among those with eGFR<60mL/min/1.73m

(P interaction<0.001): HRs were 0.85 (95% CI, 0.78-0.93) and 0.71 (95% CI, 0.64-0.80) for eGFR of 30 to 59 and<30mL/min/1.73m

, respectively.

Observational design, BP measurement data unavailable.

AB use in CKD is associated with higher risk for kidney disease progression but lower risk for cardiac events and mortality compared with alternative BP-lowering medications.

Identification of novel therapeutic targets for contrast induced acute kidney injury (CI-AKI): alpha blockers as a therapeutic strategy for CI-AKI

Sreenivasulu Kilari, Amit Sharma, Chenglei Zhao, Avishek Singh, Chuanqi Cai, Michael Simeon, Andre J van Wijnen, Sanjay MisraPMID: 33711514 DOI: 10.1016/j.trsl.2021.03.005

Abstract

Iodinated contrast is used for imaging and invasive procedures and it can cause contrast induced acute kidney injury (CI-AKI), which is the third leading hospital-acquired health problem. The purpose of the present study was to determine the effect of α-adrenergic receptor-1b (Adra1b) inhibition by using terazosin on change in kidney function, gene, and protein expression in C57BL/6J male mice, 6-8 weeks with chronic kidney disease (CKD). CKD was induced by surgical nephrectomy. Twenty eight days later, 100-µL of iodinated contrast (CI group) or saline (S group) was given via the carotid artery. Whole-transcriptome RNA-sequencing (RNA-Seq) analysis of the kidneys was performed at day 2. Mice received either 50-µL of saline ip or terazosin (2 mg/kg) in 50-µL of saline ip 1 hour before contrast administration which was continued every 12 hours until the animals were euthanized 2 and 7 days later. The kidneys were removed for gene expression, immunohistochemical analysis, and blood serum analyzed for kidney function. Differential gene expression analysis identified 21 upregulated and 436 downregulated genes (fold change >2; P < 0.05) that were common to all sample (n = 3 for both contrast and saline). We identified Adra1b using bioinformatic analysis. Mice treated with terazosin had a significant decrease in serum creatinine, urinary Kim-1 levels, HIF-1α, apoptosis, and downstream Adrab1 genes including Ece1, Edn1, pMAPK14 with increased cell proliferation. Contrast exposure upregulated Adra1b gene expression in HK-2 cells. Inhibition of Adra1b with terazosin abrogated Ece1, Edn1, and contrast-induced Fsp-1, Mmp-2, Mmp-9 expression, and caspase-3/7 activity in HK-2 cells.Sympathetic Regulation of the NCC (Sodium Chloride Cotransporter) in Dahl Salt-Sensitive Hypertension

Franco Puleo, Kiyoung Kim, Alissa A Frame, Kathryn R Walsh, Mohammed Z Ferdaus, Jesse D Moreira, Erica Comsti, Elizabeth Faudoa, Kayla M Nist, Eric Abkin, Richard D WainfordPMID: 32981364 DOI: 10.1161/HYPERTENSIONAHA.120.15928

Abstract

Increased sympathoexcitation and renal sodium retention during high salt intake are hallmarks of the salt sensitivity of blood pressure. The mechanism(s) by which excessive sympathetic nervous system release of norepinephrine influences renal sodium reabsorption is unclear. However, studies demonstrate that norepinephrine can stimulate the activity of the NCC (sodium chloride cotransporter) and promote the development of SSH (salt-sensitive hypertension). The adrenergic signaling pathways governing NCC activity remain a significant source of controversy with opposing studies suggesting a central role of upstream α- and β-adrenoceptors in the canonical regulatory pathway involving WNKs (with-no-lysine kinases), SPAK (STE20/SPS1-related proline alanine-rich kinase), and OxSR1 (oxidative stress response 1). In our previous study, α

-adrenoceptor antagonism in norepinephrine-infused male Sprague-Dawley rats prevented the development of norepinephrine-evoked SSH in part by suppressing NCC activity and expression. In these studies, we used selective adrenoceptor antagonism in male Dahl salt-sensitive rats to test the hypothesis that norepinephrine-mediated activation of the NCC in Dahl SSH occurs via an α

-adrenoceptor dependent pathway. A high-salt diet evoked significant increases in NCC activity, expression, and phosphorylation in Dahl salt-sensitive rats that developed SSH. Increases were associated with a dysfunctional WNK1/4 dynamic and a failure to suppress SPAK/OxSR1 activity. α

-adrenoceptor antagonism initiated before high-salt intake or following the establishment of SSH attenuated blood pressure in part by suppressing NCC activity, expression, and phosphorylation. Collectively, our findings support the existence of a norepinephrine-activated α

-adrenoceptor gated pathway that relies on WNK/SPAK/OxSR1 signaling to regulate NCC activity in SSH.

Efficacy of combination terazosin and nifedipine therapy in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy

Min Ju, Xiuyue Yu, Weiwei Wu, Jingkun Qu, Jin ZhengPMID: 32237945 DOI: 10.1177/0300060520904851

Abstract

To investigate the efficacy of combination terazosin and nifedipine therapy in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy.This prospective single-blinded randomized study enrolled 165 patients undergoing transurethral ureteroscopic lithotripsy in our hospital. Patients were randomized into three groups: control, terazosin, and combination treatment (terazosin and nifedipine). Stone discharge rates and times were recorded, along with side effects and complications. Visual Analogue Scale (VAS) score was used to evaluate pain for 7 days postoperatively. International Prostatic Symptoms Score (IPSS) was used to evaluate prostatic function; quality of life (QOL) was evaluated preoperatively and at 7 days postoperatively.

The stone discharge rate was significantly higher in the combination group than in other groups; moreover, mean discharge time was shorter in the combination group. Beginning at 3 days postoperatively, VAS scores were dramatically lower in the combination group than in other groups; IPSS and QOL scores were also lower in the combination group. Edema recurrence was significantly less common in combination and terazosin groups than in the control group. Side effects were similar among groups.

Combination terazosin and nifedipine therapy was safe and effective in postoperative treatment of distal ureteral stones after transurethral ureteroscopic lithotripsy.